6-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one
Description
6-(2-Methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a dihydropyrimidinone derivative characterized by a 2-methoxyphenyl substituent at position 6 and a thioxo group at position 2. This scaffold is part of a broader class of pyrimidinones, which are known for diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
6-(2-methoxyphenyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-15-9-5-3-2-4-7(9)8-6-10(14)13-11(16)12-8/h2-6H,1H3,(H2,12,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIYLSFVNLCDBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)NC(=S)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the condensation of 2-methoxybenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and efficiency. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced to form a dihydropyrimidine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an appropriate solvent.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
The compound is synthesized primarily through the Biginelli reaction, which involves the condensation of aldehydes, urea, and β-keto esters. This method allows for the efficient formation of pyrimidine derivatives, which are crucial in medicinal chemistry. The molecular formula of 6-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one is C11H10N2O2S with a molecular weight of 234.28 g/mol .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. In vitro tests demonstrated significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using the agar well diffusion method, showcasing its potential as an antimicrobial agent .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been evaluated in animal models. Compounds derived from this structure showed promising results in reducing inflammation in carrageenan-induced edema tests. The anti-inflammatory activity was compared with standard drugs like diclofenac sodium, indicating that modifications in the chemical structure can enhance efficacy .
Antitubercular Activity
This compound has also been investigated for its antitubercular properties. A study involving the synthesis of several dihydropyrimidine derivatives indicated that some compounds exhibited potent activity against Mycobacterium tuberculosis, with certain derivatives showing MIC values as low as 0.02 μg/mL . This suggests a potential pathway for developing novel antitubercular agents based on this scaffold.
Anticonvulsant Activity
Research has explored the anticonvulsant potential of derivatives containing this compound structure. In studies using maximal electroshock seizure methods on mice, several derivatives demonstrated significant anticonvulsant effects, indicating their potential for treating epilepsy .
Structure-Activity Relationship (SAR)
The biological activities of this compound are highly dependent on the substituents on the pyrimidine ring. For instance:
| Compound No. | Activity Type | MIC (μg/mL) | % Inhibition |
|---|---|---|---|
| 58 | Antitubercular | 0.02 | 100 |
| 59 | Antitubercular | 0.02 | 100 |
| 116 | Anticonvulsant | N/A | 30 (0.5 h) |
| 125 | Anticonvulsant | N/A | 30 (0.5 h) |
This table summarizes key findings related to the structure-activity relationship of various derivatives derived from this compound .
Conclusion and Future Directions
The diverse applications of this compound highlight its significance in medicinal chemistry as a scaffold for developing new therapeutic agents. Ongoing research should focus on optimizing its structure to enhance biological activity and reduce toxicity, paving the way for clinical applications.
Future studies may also explore its mechanism of action at a molecular level and investigate potential synergistic effects with other pharmacological agents to broaden its therapeutic scope.
This compound represents a valuable addition to the library of bioactive molecules with potential applications in treating infectious diseases, inflammatory conditions, and neurological disorders.
Mechanism of Action
The mechanism of action of 6-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses and inflammation . Additionally, the compound may exert its effects through the inhibition of endoplasmic reticulum (ER) stress and apoptosis, contributing to its neuroprotective properties.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 6-(4-Methoxyphenyl) Analogs : The positional isomer 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 33166-87-9) shares the same molecular formula (C₁₁H₁₀N₂O₂S) but differs in the methoxy group placement. The para-substituted analog may exhibit altered solubility and bioavailability due to reduced steric hindrance compared to the ortho-substituted derivative .
Core Modifications
- Pyrido-Fused Derivatives: Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives (e.g., compound 7a in ) incorporate a fused pyridine ring, enhancing planarity and rigidity. These modifications often improve DNA intercalation or kinase inhibition but may reduce metabolic stability compared to non-fused dihydropyrimidinones .
- Amino-Substituted Analogs: 6-Amino-1-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 180028-94-8) introduces an amino group at position 1, which could facilitate hydrogen bonding in biological systems but may alter redox properties .
Antimicrobial Activity
- 6-Methyl-2-Thioxo Derivatives : The Au(III) complex of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one demonstrated moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL), attributed to metal coordination enhancing membrane disruption . In contrast, methoxyphenyl-substituted analogs may exhibit improved activity due to enhanced lipophilicity.
- Morpholine-Based Derivatives : Compounds like 7a () with morpholine and phenylhydrazone moieties showed potent antitumor activity (IC₅₀ = 1.2–3.8 µM against MCF-7 cells), suggesting that bulky substituents at position 7 can modulate cytotoxicity .
Antitumor Potential
Key Physical Properties
*Calculated based on molecular formula C₁₁H₁₂N₂O₂S.
Biological Activity
6-(2-Methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one, with a molecular formula of CHNOS and a CAS number of 886140-11-0, has garnered attention for its potential biological activities. This compound is part of a larger class of pyrimidine derivatives, known for their diverse pharmacological properties. This article provides a detailed overview of the biological activities associated with this compound, supported by research findings and data tables.
| Property | Value |
|---|---|
| Molecular Weight | 234.28 g/mol |
| IUPAC Name | 6-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
| Purity | 95% |
| CAS Number | 886140-11-0 |
Biological Activity Overview
Recent studies have highlighted several biological activities attributed to this compound:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which are critical in mitigating oxidative stress-related diseases.
- Antimicrobial Effects : Preliminary tests indicate that this compound exhibits antimicrobial activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Properties : Research indicates that it may possess anti-inflammatory effects, which could be beneficial in treating inflammatory disorders.
- Anticonvulsant Activity : There is evidence supporting its anticonvulsant properties, making it a candidate for further study in epilepsy treatment.
Antioxidant Activity
A study evaluated the antioxidant capacity of various pyrimidine derivatives, including this compound. The results demonstrated that this compound effectively scavenges free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .
Antimicrobial Effects
In vitro studies conducted against common pathogens revealed that the compound exhibited notable antibacterial activity. For instance, it was effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Anti-inflammatory Properties
The anti-inflammatory effects were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced pro-inflammatory cytokine production, indicating its potential utility in inflammatory diseases .
Anticonvulsant Activity
A research article focused on the synthesis and evaluation of related thioxo-pyrimidines noted that derivatives similar to this compound exhibited anticonvulsant activity in animal models. This suggests that further exploration of this compound could lead to new treatments for epilepsy .
Q & A
Q. What are the established synthetic routes for 6-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclocondensation of thiourea with substituted β-keto esters or cyanoacetates under basic conditions. For example, sodium ethoxide in ethanol facilitates the formation of the pyrimidinone core, with the 2-methoxyphenyl group introduced via a pre-functionalized precursor. Optimization of solvent polarity (e.g., DMF vs. ethanol) and temperature (reflux vs. room temperature) significantly impacts yield, with reflux in ethanol often achieving >70% purity after column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?
- 1H-NMR : Look for the singlet corresponding to the NH proton at δ 10–12 ppm and the methoxy group at δ 3.8–4.0 ppm.
- IR : The thioxo (C=S) stretch appears at 1200–1250 cm⁻¹, and the carbonyl (C=O) at 1650–1700 cm⁻¹.
- MS : The molecular ion peak [M+H]⁺ should align with the molecular weight (e.g., ~276 g/mol for C₁₁H₁₀N₂O₂S). Confirm fragmentation patterns to rule out impurities .
Q. How does the reactivity of the thioxo group influence downstream derivatization?
The thioxo moiety undergoes nucleophilic substitution or oxidation. For example, treatment with methyl iodide in basic conditions replaces sulfur with a methylthio group, while oxidative desulfurization (e.g., using H₂O₂) converts it to a carbonyl, enabling further functionalization .
Advanced Research Questions
Q. What metabolic pathways are implicated in the biotransformation of this compound, and how do interspecies differences affect data interpretation?
In vitro studies using liver microsomes reveal oxidative desulfurization mediated by flavin-containing monooxygenases (FMOs) in rats, while cytochrome P450 enzymes dominate in humans. This species-dependent metabolism necessitates cautious extrapolation of preclinical pharmacokinetic data. LC-MS/MS is recommended to track sulfur-oxidized metabolites .
Q. How can structural modifications at the 2-thioxo or 6-aryl positions enhance biological activity, and what computational tools support rational design?
- 2-Thioxo replacement : Substituting sulfur with oxygen (yielding dihydropyrimidinones) reduces cytotoxicity but may compromise target binding.
- 6-Aryl modifications : Electron-withdrawing groups (e.g., halogens) on the phenyl ring improve antimicrobial potency by enhancing membrane penetration. Molecular docking (e.g., AutoDock Vina) against targets like DNA gyrase or β-glucuronidase helps prioritize analogs .
Q. What strategies resolve contradictions in solubility and stability data across different experimental setups?
Discrepancies often arise from solvent polarity (e.g., DMSO vs. PBS) or pH variations. For stability:
- Use HPLC to monitor degradation under UV light or varying temperatures.
- Employ differential scanning calorimetry (DSC) to identify polymorphic transitions affecting solubility .
Q. How can multi-step synthesis routes be optimized to scale up production without compromising purity?
- Step 1 : Replace hazardous solvents (e.g., bromobenzene) with greener alternatives (e.g., cyclopentyl methyl ether).
- Step 2 : Implement flow chemistry for intermediates like thiourea derivatives to improve reproducibility.
- Step 3 : Use silica gel chromatography with gradient elution (1–5% MeOH in DCM) for final purification .
Q. What in vitro models are appropriate for evaluating this compound’s potential as a kinase or microbial enzyme inhibitor?
- Kinase assays : Use fluorescence polarization (FP) assays with recombinant CK1 or MAP kinases.
- Antimicrobial activity : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with cytotoxicity assessed via MTT assays on mammalian cell lines .
Methodological Tables
Q. Table 1. Key Synthetic Routes and Yields
| Route | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclocondensation | Thiourea, NaOEt, ethanol, reflux | 75 | 98 | |
| Oxidative Desulfurization | H₂O₂, acetic acid, 60°C | 82 | 95 |
Q. Table 2. Metabolic Stability in Species-Specific Microsomes
| Species | Half-life (min) | Major Enzyme | Metabolite Identified |
|---|---|---|---|
| Rat | 12.5 | FMO3 | Sulfoxide |
| Human | 8.2 | CYP3A4 | Hydroxylated derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
